molecular formula C10H11ClO2 B14721683 1-(2-Chloro-4-methoxyphenyl)propan-1-one CAS No. 13329-61-8

1-(2-Chloro-4-methoxyphenyl)propan-1-one

Cat. No.: B14721683
CAS No.: 13329-61-8
M. Wt: 198.64 g/mol
InChI Key: HHDAYCKDBOAYPQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propiophenone, characterized by the presence of a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products:

    Oxidation: this compound can be oxidized to 1-(2-chloro-4-methoxyphenyl)propanoic acid.

    Reduction: Reduction yields 1-(2-chloro-4-methoxyphenyl)propan-1-ol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)propan-1-one depends on its specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the carbonyl group and the presence of electron-withdrawing substituents on the phenyl ring. These features facilitate various chemical transformations, including nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

    1-(2-Chloro-4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Chloro-4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Chloro-4-fluorophenyl)propan-1-one: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness: 1-(2-Chloro-4-methoxyphenyl)propan-1-one is unique due to the presence of both chloro and methoxy groups, which influence its reactivity and potential applications. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical and biological systems.

Properties

CAS No.

13329-61-8

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO2/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3

InChI Key

HHDAYCKDBOAYPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

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